molecular formula C6H22Cl4N4 B146255 Trientine tetrahydrochloride CAS No. 4961-40-4

Trientine tetrahydrochloride

Cat. No. B146255
CAS RN: 4961-40-4
M. Wt: 292.1 g/mol
InChI Key: OKHMDSCYUWAQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trientine tetrahydrochloride is a chelating agent used primarily in the treatment of Wilson's disease, a genetic disorder that leads to toxic copper accumulation in the body. It serves as an alternative treatment for patients who are intolerant to penicillamine, another chelating agent. Trientine works by binding to copper and facilitating its excretion from the body, thereby reducing copper levels and alleviating symptoms associated with the disease .

Synthesis Analysis

While the provided papers do not detail the synthesis of trientine tetrahydrochloride, it is known that trientine can be synthesized through chemical reactions involving organic compounds. The synthesis process would typically involve the formation of trientine's backbone by reacting the appropriate amines and then converting it to its tetrahydrochloride salt form to increase its solubility for medical use .

Molecular Structure Analysis

Trientine tetrahydrochloride has a molecular structure that allows it to effectively bind copper ions. Its structure contains multiple amine groups that can coordinate with copper, forming a stable complex that can be excreted from the body. The tetrahydrochloride salt form enhances the solubility of trientine, making it more effective for oral administration .

Chemical Reactions Analysis

Trientine tetrahydrochloride undergoes chemical reactions in the body that result in the chelation of copper. The amine groups in trientine bind to copper ions, forming a complex that is then excreted. This process effectively reduces the copper overload in patients with Wilson's disease. The pharmacokinetics of trientine tetrahydrochloride indicate that it is absorbed more rapidly and provides greater systemic exposure compared to the dihydrochloride salt form .

Physical and Chemical Properties Analysis

Trientine tetrahydrochloride is more soluble than its dihydrochloride counterpart, which is an important property for its use as a medication. A quantitative purity test for trientine tetrahydrochloride has been developed, indicating that it has specific retention factors, linearity, and limits of detection and quantitation at the nanogram level. This highlights the drug's stability and the reliability of its dosage form .

Relevant Case Studies

Several case studies have demonstrated the efficacy of trientine tetrahydrochloride in treating Wilson's disease. In one study, twenty patients with severe penicillamine intolerance were successfully managed with trientine, showing clinical improvement and depletion of body copper stores . Another study used Long-Evans cinnamon rats, an animal model of Wilson's disease, to show that trientine can inhibit the development of hepatitis and hepatic tumors, suggesting its potential in preventing liver-related complications of copper accumulation .

Scientific Research Applications

Copper Chelation and Wilson's Disease

  • Trientine tetrahydrochloride, known as trientine, is primarily used as a copper-chelating agent for treating Wilson's disease. It forms complexes with copper, facilitating its removal from the body. This application is critical in managing copper metabolism disorders (Nurchi et al., 2013).

Potential in Diabetes Treatment

  • Trientine has shown promise in treating diabetic cardiomyopathy and left-ventricular hypertrophy in diabetes patients, suggesting a role beyond copper chelation in metabolic diseases (Nurchi et al., 2013).

Pharmacokinetic Profiles

  • Research on the pharmacokinetics of different trientine formulations, such as tetrahydrochloride and dihydrochloride, provides insights into their absorption and systemic exposure, informing optimal dosing strategies for medical applications (Weiss et al., 2021).

Anti-Angiogenic Properties in Cancer

  • Trientine demonstrates anti-angiogenic properties, making it a potential therapeutic agent in cancer treatment. It has shown efficacy in inhibiting tumor growth and angiogenesis in hepatocellular carcinoma, suggesting a role in oncology (Yoshii et al., 2001).

Neurological Applications

  • There is evidence suggesting trientine's effectiveness in mitigating amyloidosis in Alzheimer's disease by inhibiting pathways related to amyloid plaque formation. This indicates its potential use in neurodegenerative disorders (Wang et al., 2013).

Cardiomyopathy and Heart Disease

  • Trientine has been explored for its role in treating hypertrophic cardiomyopathy. Its ability to restore myocardial intracellular copper content could provide a therapeutic approach in heart diseases (Ramli et al., 2022).

Inflammatory Responses in Medical Procedures

  • The drug shows potential in reducing inflammation in medical procedures like radiofrequency ablation, suggesting its utility in procedural medicine (Yin et al., 2016).

Future Directions

Trientine tetrahydrochloride has been investigated in clinical trials for the treatment of heart failure in patients with diabetes . It has also been compared with trientine dihydrochloride in a phase 3 head-to-head trial comparing d-Penicillamine with trientine tetrahydrochloride in Wilson’s Disease .

properties

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHMDSCYUWAQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCN)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H22Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063657
Record name Trientine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trientine tetrahydrochloride

CAS RN

4961-40-4
Record name Trientine tetrahydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trientine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIENTINE TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Also provided are the formation of triethylenetetramine quaternary salts. In an additional embodiment, a tribenzaldehyde protected intermediate is reacted with at least more than about three equivalents of aqueous hydrochloric acid, for example, to form triethylenetetramine tetrahydrochloride, which is precipitated in greater than about 90% yield and greater than about 98% purity from isopropanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tribenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trientine tetrahydrochloride
Reactant of Route 2
Reactant of Route 2
Trientine tetrahydrochloride
Reactant of Route 3
Reactant of Route 3
Trientine tetrahydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Trientine tetrahydrochloride
Reactant of Route 5
Reactant of Route 5
Trientine tetrahydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trientine tetrahydrochloride

Citations

For This Compound
78
Citations
KH Weiss, C Thompson, P Dogterom, Y Chiou… - European Journal of …, 2021 - Springer
… The aim of this study was to compare the pharmacokinetics of a new trientine tetrahydrochloride formulation (TETA 4HCl) with those of an established trientine dihydrochloride (TETA …
Number of citations: 10 link.springer.com
N Sharma, DD Das, PA Chawla - Health Sciences Review, 2023 - Elsevier
… the approval of trientine salts, of which trientine tetrahydrochloride was found to be an efficient, … We have also tried to explain the preference of usage of trientine tetrahydrochloride over …
Number of citations: 3 www.sciencedirect.com
ML Schilsky, A Czlonkowska, M Zuin… - The Lancet …, 2022 - thelancet.com
… We aimed to compare penicillamine with trientine tetrahydrochloride (TETA4) for … , one was a pharmacokinetic study comparing trientine tetrahydrochloride (TETA4) with trientine …
Number of citations: 13 www.thelancet.com
V Medici, M Zuin, N Cazzagon, A Civolani… - Official journal of the …, 2023 - journals.lww.com
Methods: An Italian multicenter, prospective observational study of WD adults prescribed trientine tetrahydrochloride (TETA4; Orphalan SA, France). Demographic data, 24-hour urinary …
Number of citations: 0 journals.lww.com
M Zuin, A Czlonkowska, D Cassiman… - Digestive and Liver …, 2022 - dldjournalonline.com
Materials and Methods Results: Multicentre, non-inferiority randomised controlled trial (TETA4 vs. DPA) in clinically stable adult WD patients (Leipzig score> 4) on DPA. Treatment …
Number of citations: 0 www.dldjournalonline.com
A Ala, JL Yin, J Moore, V Medici, RP González-Peralta… - 2023 - gut.bmj.com
… Methods CHELATE was a multicentre, non-inferiority randomized trial comparing trientine tetrahydrochloride with DPA in stable WD adult patients receiving DPA. From the 77 screened, …
Number of citations: 0 gut.bmj.com
H Thomas - The Lancet Gastroenterology & Hepatology, 2022 - thelancet.com
… penicillamine (n=27) or trientine tetrahydrochloride (n=26). At … 55·7 μg/L with trientine tetrahydrochloride. The 95% CI lower … group versus none in the trientine tetrahydrochloride group. …
Number of citations: 3 www.thelancet.com
K Weigand, A Corsini - 2022 - jmdrev.com
… Comparison of the pharmacokinetic profiles of trientine tetrahydrochloride and trientine dihydrochloride in healthy subjects. Eur J Drug Metab Pharmacokinet 2021;46(5):665 – 75 …
Number of citations: 2 www.jmdrev.com
V Medici, MC Heffern - The Lancet Gastroenterology & Hepatology, 2022 - thelancet.com
L Schilsky and colleagues report the results of a multicentre, randomised, open-label, non-inferiority, phase 3 trial on the copper chelator trientine tetrahydrochloride (TETA4), 1 a new …
Number of citations: 1 www.thelancet.com
FT Kirk, DE Munk, ES Swenson… - Journal of …, 2023 - postersessiononline.eu
… Trientine tetrahydrochloride versus penicillamine for maintenance therapy in Wilson disease (CHELATE): a randomised, open-label, non-inferiority, phase 3 trial. Lancet Gastroenterol …
Number of citations: 0 www.postersessiononline.eu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.